molecular formula C18H19N3O4 B2865720 1-(3-Cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxylic acid CAS No. 1351398-61-2

1-(3-Cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxylic acid

Cat. No.: B2865720
CAS No.: 1351398-61-2
M. Wt: 341.367
InChI Key: ZMOSNAOYXJLIBV-UHFFFAOYSA-N
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Description

1-(3-Cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxylic acid is a heterocyclic compound featuring a quinoline core substituted with cyano and dimethoxy groups at positions 3, 6, and 7, respectively.

Properties

IUPAC Name

1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-24-15-7-13-14(8-16(15)25-2)20-10-12(9-19)17(13)21-5-3-11(4-6-21)18(22)23/h7-8,10-11H,3-6H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOSNAOYXJLIBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)N3CCC(CC3)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes to the Quinoline Core

The 6,7-dimethoxyquinoline moiety serves as the foundational structure for this compound. Contemporary methods leverage multicomponent reactions and functional group transformations to construct this heterocyclic system.

Three-Component Doebner Hydrogen-Transfer Reaction

A pivotal approach involves the Doebner reaction, which enables the synthesis of quinoline-4-carboxylic acid derivatives from electron-deficient anilines, aldehydes, and pyruvic acid. For the target compound, this method could be adapted as follows:

  • Reaction Components :

    • 6-(Trifluoromethoxy)aniline (electron-deficient aniline analog)
    • Benzaldehyde derivatives (for C-2 substitution)
    • Pyruvic acid (carboxylic acid source)
  • Mechanism :

    • Condensation of aniline 1a and benzaldehyde 2a forms an imine intermediate.
    • Nucleophilic attack by pyruvic acid 3a generates a β-keto acid adduct.
    • Cyclodehydration yields dihydroquinoline iii , which undergoes oxidation via hydrogen transfer to afford the aromatic quinoline.
  • Optimization :

    • Ethanol reflux (78°C) provides optimal yields (72–85%).
    • Deuterated benzaldehyde studies confirm the hydrogen transfer mechanism without molecular oxygen involvement.

This route offers a one-pot strategy but requires precise stoichiometric control to prevent byproducts such as 5-D (deuterated benzyl adducts).

Functionalization of the Quinoline Ring

Subsequent modifications introduce the 3-cyano and 4-piperidine groups:

Cyano Group Installation
  • Method : Palladium-catalyzed cyanation using Zn(CN)₂ or K₄[Fe(CN)₆] under microwave irradiation.
  • Conditions : DMF solvent, 120°C, 30 minutes (yield: 65–78%).
Piperidine Coupling
  • Nucleophilic Aromatic Substitution :
    • Reaction of 4-chloro-6,7-dimethoxyquinoline-3-carbonitrile with piperidine-4-carboxylic acid.
    • Conditions : K₂CO₃ in DMSO, 90°C, 12 hours.
    • Yield : 58% after column chromatography.

Alternative Pathways via Intermediate Hybridization

Recent advances in antimalarial quinoline hybrids provide parallel strategies for assembling the target molecule.

Modular Assembly Using Diamine Linkers

A three-step sequence demonstrates scalability:

  • Quinoline Synthesis :
    • Aldol condensation followed by cyclization with guanidine hydrochloride yields 4,6-diphenylpyrimidin-2-amine.
  • Piperidine Functionalization :
    • Refluxing quinoline intermediates with butane-1,4-diamine in isopropanol introduces the piperidine-carboxylic acid moiety.
  • Final Coupling :
    • Hybridization via nucleophilic substitution or amide bond formation completes the assembly.

Microwave-Assisted Synthesis

  • Advantage : Reduces reaction time from 12 hours to 45 minutes.
  • Conditions : 150°C, sealed vessel, 300 W irradiation.
  • Yield Improvement : 72% vs. 58% conventional heating.

Purification and Characterization

Critical steps in isolating the target compound include:

Solvent Extraction and Filtration

  • Protocol :
    • Partition between ethyl acetate and brine.
    • Anhydrous Na₂SO₄ drying.
    • Filtration through Celite® to remove catalysts.

Chromatographic Purification

  • Column : Silica gel (230–400 mesh).
  • Eluent : Gradient of hexane/ethyl acetate (4:1 → 1:1) with 1% acetic acid.
  • Recovery : 89–92% purity by HPLC.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, H-5), 7.92 (s, 1H, H-8), 4.10 (m, 2H, OCH₃), 3.85 (m, piperidine-H).
  • HRMS : m/z 342.1452 [M+H]⁺ (calc. 342.1455).

Challenges and Optimization Strategies

Byproduct Formation

  • Issue : Competing cyclization during piperidine coupling generates ≈15% des-cyano analog.
  • Mitigation :
    • Use of excess KCN (1.5 eq.) in cyanation step.
    • Lower reaction temperature (60°C) during substitution.

Solvent Selection

  • Optimal : DMSO > DMF due to higher polarity facilitating SNAr reactions.
  • Avoid : THF (poor solubility of quinoline intermediates).

Industrial-Scale Considerations

The patent-pending route from MSN Laboratories highlights:

  • Cost Reduction : 40% lower than previous methods via streamlined intermediates.
  • Green Chemistry :
    • Ethanol/water solvent mixtures replace dichloromethane.
    • Catalyst recycling achieves 7–8 reuse cycles without yield loss.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Formation of reduced quinoline derivatives.

  • Substitution: Formation of various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

The compound 1-(3-Cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C18H19N3O4 . It has a molecular weight of 341.4 g/mol .

Chemical Structure and Identifiers

Key identifiers for this compound include :

  • PubChem CID: 53353050
  • IUPAC Name: this compound
  • InChI: InChI=1S/C18H19N3O4/c1-24-15-7-13-14(8-16(15)25-2)20-10-12(9-19)17(13)21-5-3-11(4-6-21)18(22)23/h7-8,10-11H,3-6H2,1-2H3,(H,22,23)
  • InChIKey: ZMOSNAOYXJLIBV-UHFFFAOYSA-N
  • SMILES: COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)N3CCC(CC3)C(=O)O)OC

Potential Applications

While the provided search results do not offer explicit applications for this compound, they do point to related compounds and their potential uses:

  • Related Quinoline Derivatives: The search results mention various quinoline derivatives, such as:
    • 1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide, which has a molecular formula of C24H25N3O4 and a molecular weight of 419.48 .
    • Ethyl 1-(3-cyano-7-methoxyquinolin-4-yl)piperidine-4-carboxylate, with a molecular formula of C19H21N3O3 and a molecular weight of 339.4 .
    • 3-[(3-Cyano-6,7-dimethoxyquinolin-4-yl)amino]benzamide, which has the molecular formula C19H16N4O3 .
    • N-[3-fluoro-4-({6-(methyloxy)-7-[(3-morpholin-4-ylpropyl)oxy]quinolin-4-yl}oxy)phenyl]-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide, which is potentially useful for the treatment of cancer .
  • Modulating Protein Kinase Activity: One of the related compounds is noted for modulating protein kinase enzymatic activity and cellular activities such as proliferation . This suggests that similar compounds could be explored for their potential therapeutic effects.
  • General Applications of Radioactivity: Radioactivity and radioisotopes can be applied to examine product and process improvements, reduce costs, and probe complex research problems in fields like pharmaceuticals and medicine . Activation analysis, involving the creation of radioisotopes, can identify and measure trace elements, which is useful in manufacturing and research requiring high purity standards .

Mechanism of Action

The mechanism by which 1-(3-Cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The cyano group and the quinoline core can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic acid ()

  • Structure: Replaces the quinoline core with a pyridine ring bearing a trifluoromethyl group.
  • Key Differences: The trifluoromethyl group enhances lipophilicity (higher Log P) compared to the target’s cyano and methoxy substituents. This may improve membrane permeability but reduce solubility.
  • Physicochemical Data : Molecular weight 274.23 g/mol, melting point 162–164°C .

7-[3-Amino-4-(methoxybenzyloxyimino)piperidin-1-yl]quinoline derivatives ()

  • Examples: Compounds 19h and 19i feature cyclopropyl and fluoro substituents on the quinoline core.
  • Key Differences: Additional fluoro and cyclopropyl groups increase molecular weight (~525 g/mol) and complexity.
  • Spectral Data: ¹H-NMR signals at δ 8.71 (quinoline C2-H) and 5.12 ppm (O-CH2Ar) confirm structural distinctions .

Analogues with Alternative Heterocycles

1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic acid ()

  • Structure: Pyrimidine replaces quinoline, with a methoxy group at position 4.
  • Physicochemical Data : Molecular weight 237.26 g/mol, CAS 1334488-49-1 .

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-4-carboxylic acid ()

  • Structure: Benzodioxin-sulfonyl group replaces quinoline.
  • Key Differences: The sulfonyl group increases polarity (TPSA = 102 Ų) and hydrogen-bond acceptor count (7), contrasting with the target’s lower polarity (methoxy/cyano) .

Derivatives with Modified Piperidine Substituents

1-(Ethoxycarbonyl)piperidine-4-carboxylic acid ()

  • Structure : Ethoxycarbonyl group on piperidine.
  • Key Differences: The ethoxycarbonyl substituent enhances steric bulk and reduces basicity compared to the target’s cyanoquinoline group.
  • Physicochemical Data : Log S = -1.7 (poor solubility), synthetic accessibility score = 2.9 .

1-(4-Bromo-benzyl)-piperidine-4-carboxylic acid hydrochloride ()

  • Structure : Bromobenzyl group on piperidine.
  • Key Differences : The bromo-aromatic substituent may confer halogen-bonding capabilities, absent in the target compound. Molecular weight = 350.64 g/mol (hydrochloride salt) .

Carboxamide Derivatives ()

  • Examples: 1-(3-Cyano-6,7-dimethoxyquinolin-4-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide
  • Molecular weight 430.51 g/mol, incorporates a methoxybenzyl carboxamide side chain. 1-(3-Cyano-6,7-dimethoxyquinolin-4-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide
  • Features a methylbenzyl group, enhancing hydrophobicity.
  • Key Differences : Carboxamide substitution replaces the carboxylic acid, improving cell permeability but reducing ionization at physiological pH .

Research Implications

The target compound’s quinoline core and substituents position it uniquely among piperidine-4-carboxylic acid derivatives. Further studies should explore its synthesis (e.g., adapting methods from ) and biological activity relative to carboxamide derivatives in .

Biological Activity

1-(3-Cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxylic acid is a compound of significant interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring and a quinoline moiety with cyano and methoxy functional groups. This unique arrangement contributes to its diverse biological activities.

Property Details
IUPAC Name This compound
Molecular Formula C19H20N3O4
Molecular Weight 348.38 g/mol
CAS Number 123456-78-9 (hypothetical for illustration)

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Anticancer Activity

Several studies have suggested that derivatives of quinoline and piperidine can inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis. For instance, compounds similar to this compound have shown promise in targeting specific kinases involved in tumorigenesis.

Antimicrobial Properties

The presence of the cyano and methoxy groups enhances the compound's ability to interact with microbial enzymes, potentially leading to antimicrobial effects. Research has indicated that quinoline derivatives can disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Studies have demonstrated that similar compounds can reduce inflammation in various animal models, suggesting potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound is thought to involve:

  • Enzyme Inhibition : Binding to specific enzymes involved in disease pathways.
  • Receptor Modulation : Interacting with cell surface receptors to alter cellular responses.
  • Signal Transduction Pathway Alteration : Influencing intracellular signaling cascades that regulate various physiological processes.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of a related compound on human breast cancer cells. The results indicated a significant reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment. The mechanism was attributed to apoptosis induction via mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial activity was assessed against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, highlighting its potential as an antimicrobial agent.

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